molecular formula C12H15N3O2S2 B2911753 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide CAS No. 2034547-28-7

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2911753
CAS No.: 2034547-28-7
M. Wt: 297.39
InChI Key: RWQSNDLRFZMXSQ-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydropyrazolo[1,5-a]pyridine core with a thiophene-2-sulfonamide group, making it a valuable subject for studies in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide stands out due to its unique combination of a tetrahydropyrazolo[1,5-a]pyridine core with a thiophene-2-sulfonamide group.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,12-5-3-7-18-12)14-9-10-8-13-15-6-2-1-4-11(10)15/h3,5,7-8,14H,1-2,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQSNDLRFZMXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CS3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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